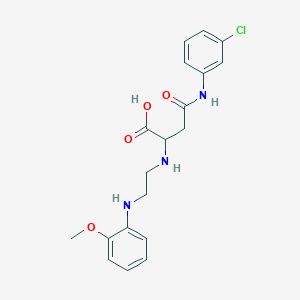
4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Chlorophenyl group : This moiety may enhance lipophilicity and biological activity.
- Methoxyphenyl group : This addition could influence receptor interactions and metabolic stability.
- Amino acids : The presence of amino groups suggests potential interactions with various biological targets.
Pharmacological Properties
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in HeLa and A549 cell lines, with IC50 values in the low micromolar range (10-20 µM) .
- Tubulin Polymerization Inhibition : The compound has demonstrated the ability to inhibit tubulin polymerization, a critical mechanism for disrupting cancer cell division. Comparative studies have shown that it is more potent than standard chemotherapeutics like combretastatin A-4 .
- Mechanism of Action : The proposed mechanism involves binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways. This suggests a dual action of both cytostatic and cytotoxic effects .
Case Studies
- In Vivo Studies : In zebrafish embryo models, the compound significantly inhibited tumor growth, further supporting its antitumor potential. The observed effects were attributed to its ability to disrupt microtubule dynamics .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, indicating a favorable therapeutic index .
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Formula | C17H20ClN3O3 |
| Molecular Weight | 347.81 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| IC50 (HeLa Cell Line) | 15 µM |
| IC50 (A549 Cell Line) | 18 µM |
| Mechanism of Action | Tubulin polymerization inhibition |
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced activity. Modifications to the chlorophenyl and methoxyphenyl groups have been shown to affect potency and selectivity towards different cancer types .
Additionally, docking studies suggest that the compound binds effectively to the colchicine site on tubulin, providing insights into its mechanism of action at a molecular level .
科学的研究の応用
Medicinal Chemistry
1. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a histone deacetylase inhibitor (HDACI). Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is linked to its ability to inhibit HDACs, which play a crucial role in regulating gene expression. By modifying histones, HDAC inhibitors can reactivate silenced tumor suppressor genes, leading to cancer cell apoptosis .
Case Studies
1. Synthesis and Evaluation
A series of derivatives based on the core structure of 4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid were synthesized and evaluated for their biological activity. One study reported that certain analogs showed enhanced potency against cancer cells due to structural modifications that improved binding affinity to target proteins involved in cancer progression .
2. Inhibition of Monocarboxylate Transporters
This compound has also been explored as a potential inhibitor of monocarboxylate transporters (MCTs), which are implicated in cancer metabolism. Inhibiting MCTs can disrupt the metabolic processes of cancer cells, thereby reducing their proliferation. The compound's efficacy as an MCT inhibitor suggests its potential use in combination therapies aimed at enhancing the effectiveness of existing anticancer drugs .
Data Tables
| Compound Derivative | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4a | HeLa | 0.69 | HDAC Inhibition |
| 4b | MDA-MB-231 | 1.5 | MCT Inhibition |
| 4c | A549 | 0.85 | HDAC Inhibition |
| 4d | HT-29 | 1.2 | MCT Inhibition |
特性
IUPAC Name |
4-(3-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-8-3-2-7-15(17)21-9-10-22-16(19(25)26)12-18(24)23-14-6-4-5-13(20)11-14/h2-8,11,16,21-22H,9-10,12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQDSAUZUZCAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













